

# Ulifloxacin: A Comprehensive Technical Guide to its Discovery and Development

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## Compound of Interest

Compound Name: *Ulifloxacin*

Cat. No.: *B1683389*

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This technical guide provides an in-depth overview of the discovery and development timeline of **Ulifloxacin**, a potent fluoroquinolone antibiotic. The document details its synthesis, mechanism of action, preclinical and clinical development, and key experimental findings. All quantitative data is presented in structured tables, and relevant biological pathways and experimental workflows are visualized using diagrams.

## Introduction

**Ulifloxacin** is a broad-spectrum fluoroquinolone antibacterial agent, notable for its activity against a wide range of Gram-positive and Gram-negative bacteria. It is the active metabolite of the prodrug **Prulifloxacin**, which was developed to improve oral bioavailability. After oral administration, **Prulifloxacin** is absorbed and rapidly metabolized by esterases into **Ulifloxacin**, which then exerts its antibacterial effects. This guide traces the journey of **Ulifloxacin** from its initial discovery to its clinical application.

## Discovery and Development Timeline

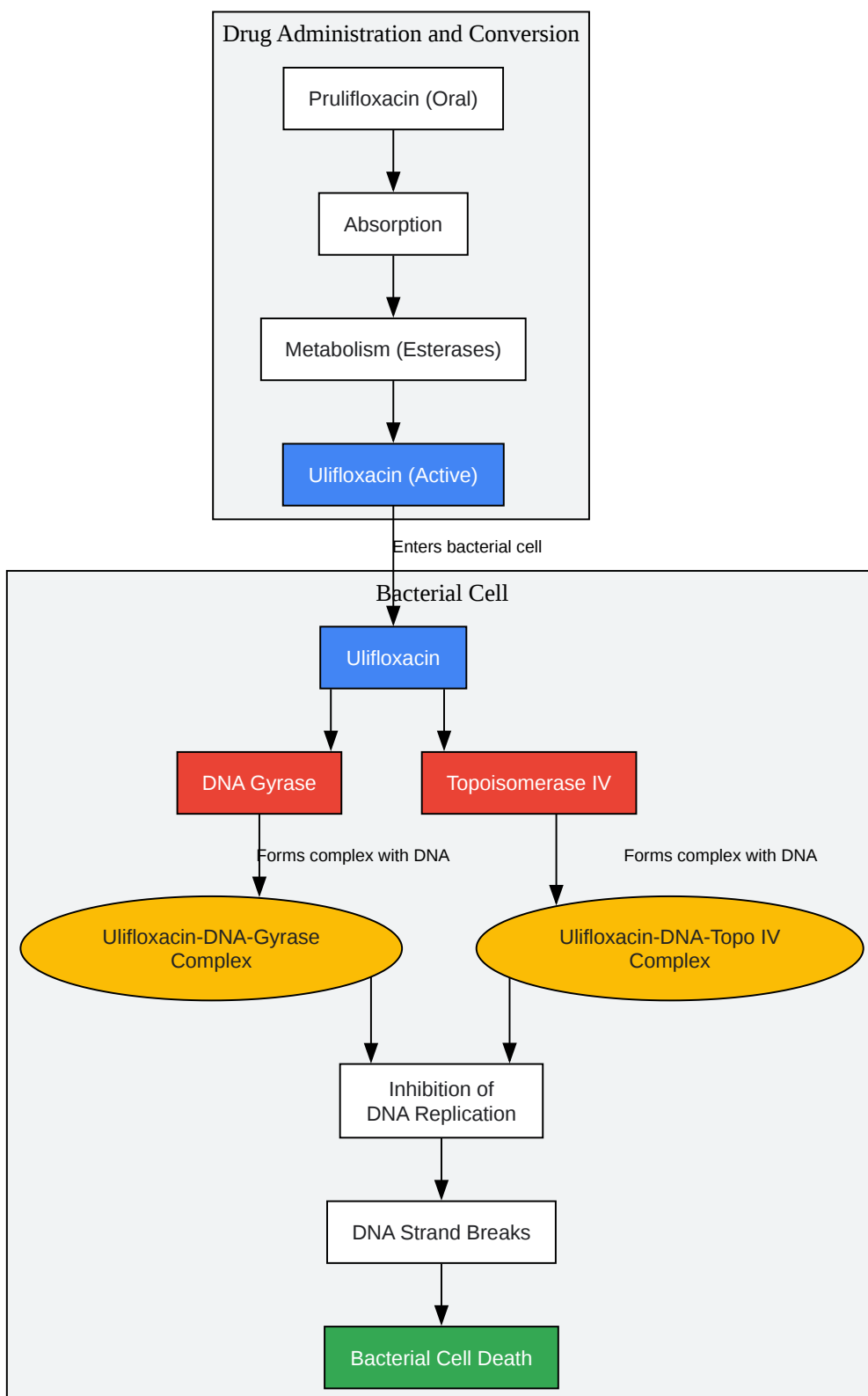
The development of **Ulifloxacin** is intrinsically linked to its prodrug, **Prulifloxacin**. The timeline below outlines the key milestones in its journey.

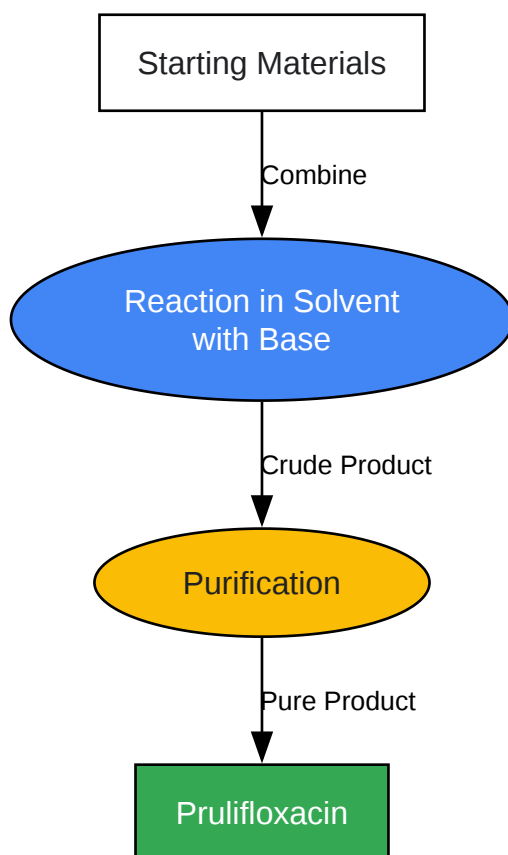
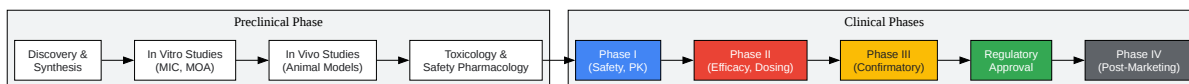
- 1987: **Prulifloxacin** is first patented in Japan by Nippon Shinyaku Co., Ltd.

- 1989: A United States patent for **Prulifloxacin** is issued to Nippon Shinyaku.
- Early 1990s: Preclinical studies on the efficacy and safety of **Prulifloxacin** are conducted.
- 1993: Nippon Shinyaku grants a manufacturing and marketing license for **Prulifloxacin** to Angelini in Italy.
- Late 1990s - Early 2000s: Clinical trials (Phase I, II, and III) are initiated in Japan and Europe for various indications, including urinary tract infections (UTIs) and respiratory tract infections.
- 2002: **Prulifloxacin** is launched in Japan under the brand name Quisnon.
- 2003: Exclusive Korean manufacturing and commercialization rights are acquired by Yuhan from Nippon Shinyaku.
- 2004: Optimer Pharmaceuticals obtains exclusive rights for the development and commercialization of **Prulifloxacin** in the United States.
- 2007: **Prulifloxacin** is launched in Portugal by Angelini.
- 2008-2009: Positive results from Phase 3 clinical trials for traveler's diarrhea are announced by Optimer Pharmaceuticals.
- 2010: Licensing agreements are established for marketing in North Africa and the Middle East.
- 2011 onwards: **Prulifloxacin** is approved and marketed in several countries for various bacterial infections.

## Mechanism of Action

**Ulifloxacin**, like other fluoroquinolones, targets bacterial DNA synthesis by inhibiting two essential enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination in bacteria. The binding of **Ulifloxacin** to these enzymes forms a stable complex with the bacterial DNA, leading to double-strand breaks and ultimately, bacterial cell death. This bactericidal action is concentration-dependent.





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